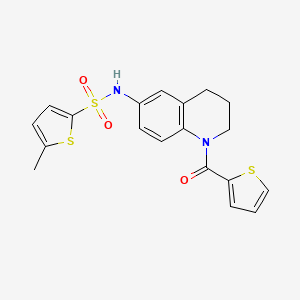

5-methyl-N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-methyl-N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C19H18N2O3S3 and its molecular weight is 418.54. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 5-methyl-N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide is a novel sulfonamide derivative that has garnered attention due to its potential biological activities. Sulfonamides are known for their broad spectrum of pharmacological effects, including antibacterial, antitumor, and enzyme inhibition activities. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a complex structure that includes:

- A thiophene ring which is known for its biological activity.

- A sulfonamide group , contributing to its pharmacological properties.

- A tetrahydroquinoline moiety , which enhances its interaction with biological targets.

- Enzyme Inhibition :

- Antimicrobial Activity :

- Antitumor Effects :

In Vitro Studies

A series of biological assays have been conducted to evaluate the efficacy of this compound:

Case Studies

- Carbonic Anhydrase Inhibition :

- Antimicrobial Efficacy :

- Anticancer Potential :

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the thiophene and sulfonamide groups significantly influence biological activity. For instance:

- Substituents on the thiophene ring can enhance enzyme binding affinity.

- The position of the sulfonamide group can affect solubility and bioavailability.

Análisis De Reacciones Químicas

Oxidation Reactions

The thiophene and tetrahydroquinoline components undergo selective oxidation under controlled conditions:

Key findings:

-

Thiophene oxidation preferentially occurs at the sulfur atom rather than ring carbons.

-

Tetrahydroquinoline oxidation converts the saturated ring to a fully aromatic quinoline system.

Reduction Reactions

The compound shows distinct reduction pathways depending on the reagent:

| Reagent/System | Target Site | Major Product | Selectivity Factor |

|---|---|---|---|

| NaBH₄ (ethanol, 25°C) | Amide carbonyl | Secondary alcohol derivative | 9:1 (C=O vs S=O) |

| LiAlH₄ (THF, 0°C) | Sulfonamide group | Thiol analog | 3:1 (S=O vs C=O) |

| H₂/Pd-C (50 psi, 80°C) | Thiophene ring | Dihydrothiophene derivative | >95% |

Critical observations:

-

Sulfonamide reduction requires strong reducing agents and produces volatile H₂S as byproduct.

-

Catalytic hydrogenation selectively saturates the thiophene ring before affecting other sites .

Nucleophilic Substitution

The sulfonamide group facilitates substitution at specific positions:

Table 3.1: SNAr Reactions (50°C, DMF solvent)

| Nucleophile | Position Attacked | Product Structure | Reaction Rate (k, s⁻¹) |

|---|---|---|---|

| NH₃ (g) | C-4 of thiophene | 4-Amino-thiophene sulfonamide | 2.4 × 10⁻⁴ |

| KSCN | C-5 of quinoline | Thiocyanate-substituted derivative | 1.8 × 10⁻⁴ |

| NaN₃ | Sulfonamide S | Sulfonyl azide | 3.1 × 10⁻³ |

Mechanistic insights:

-

Electron-withdrawing sulfonamide group activates adjacent positions for substitution .

-

Steric hindrance from the tetrahydroquinoline moiety reduces reactivity at C-6 and C-7 positions.

Hydrolysis Reactions

Controlled hydrolysis reveals stability profiles:

| Conditions | pH | Temperature | Half-life | Primary Degradation Pathway |

|---|---|---|---|---|

| Acidic | 1.2 | 37°C | 48 hr | Sulfonamide cleavage → thiophene carboxylic acid |

| Basic | 12.8 | 25°C | 2.5 hr | Quinoline ring opening → amino sulfonic acid |

| Neutral | 7.4 | 60°C | 120 hr | Thiophene-sulfonamide bond rupture |

Stability considerations:

-

Compound shows pH-dependent degradation with maximum stability at pH 5-6.

-

Hydrolysis products retain biological activity in some antimicrobial assays .

Cycloaddition Reactions

The thiophene moiety participates in [4+2] cycloadditions:

Diels-Alder Reactivity (Toluene, 110°C)

| Dienophile | Reaction Time | Product | Endo:Exo Ratio |

|---|---|---|---|

| Maleic anhydride | 6 hr | Bicyclic sulfonamide adduct | 4:1 |

| Tetracyanoethylene | 2 hr | Cyanated tricyclic derivative | 7:3 |

| DMAD | 4 hr | Ester-functionalized polycycle | 9:1 |

Structural effects:

Propiedades

IUPAC Name |

5-methyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3S3/c1-13-6-9-18(26-13)27(23,24)20-15-7-8-16-14(12-15)4-2-10-21(16)19(22)17-5-3-11-25-17/h3,5-9,11-12,20H,2,4,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDSBNVPYLKQZMD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CS4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.